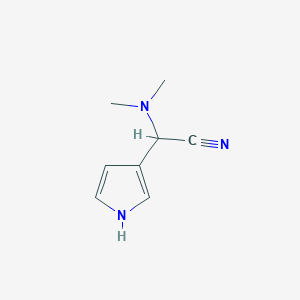![molecular formula C17H18N4OS B2552525 (E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide CAS No. 302936-40-9](/img/structure/B2552525.png)
(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a thiophene ring. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidine core, with various substituents attached to it. These include a dimethylamino group, a p-tolyl group, and a formimidamide group .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the nature and position of their substituents. They can participate in reactions such as alkylation, acylation, nitration, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Organic Electronics
Thieno[2,3-d]pyrimidin derivatives, such as the compound , have been identified as emerging heterocyclic building blocks for future organic electronic materials . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . These properties make them suitable for applications in organic electronics such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), and fluorescent probes .
Anticancer Agents
Thienopyrimidine derivatives, including the compound , have been studied for their potential as anticancer agents . They have been shown to inhibit various enzymes and pathways involved in cancer progression . For example, some thienopyrimidine derivatives have been synthesized as dual VEGFR-2/BRAF inhibitors, which have shown increased antiproliferative action .
Biochemical Materials
Heterocyclic compounds like thieno[2,3-d]pyrimidin derivatives are potent biochemical materials . They have high resonance energy and more electrophilic reactivity than benzene, making them ubiquitous molecules in our life .
Supramolecular Chemistry
Thieno[2,3-d]pyrimidin derivatives have potential applicability in functional supramolecular chemistry . Their high charge mobility, extended π-conjugation, and better tuning of band gaps make them suitable for this field .
Redox Switching
The compound has potential applications in redox switching . This is due to its high charge mobility, extended π-conjugation, and better tuning of band gaps .
Pharmaceutical Drugs
Thienopyrimidine-containing compounds, such as the one , are frequently used in drug development . Their structural and isoelectronic characteristics are similar to those of purine, making them an attractive structural feature in the production of pharmaceutical drugs .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-[2-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-5-7-13(8-6-11)14-9-23-16-15(14)17(22)21(12(2)19-16)18-10-20(3)4/h5-10H,1-4H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVHMMRMIULNDA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)
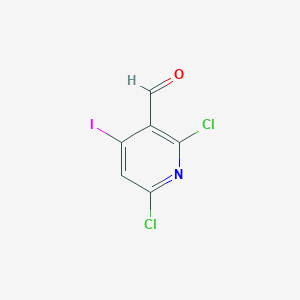
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)
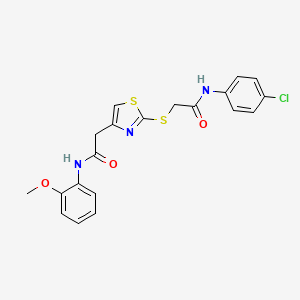
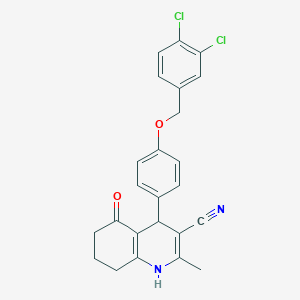
![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
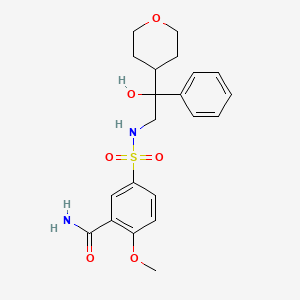
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)
![2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2552461.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)
